Cas no 649569-61-9 (1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine)

1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine structure
649569-61-9 structure
Product name:1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine
CAS No:649569-61-9
MF:C10H14N2
MW:162.23156
MDL:MFCD13179161
CID:411064
PubChem ID:18740927

1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine Chemical and Physical Properties

Names and Identifiers

    • 6-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-
    • 2-methyl-1,2,3,4-tetrahydroquinolin-6-amine
    • SCHEMBL9394761
    • DTXSID30595919
    • MFCD13179161
    • 1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine
    • 6-amino-2-methyl-1,2,3,4-tetrahydroquinoline
    • AKOS027255384
    • ZAB56961
    • W10064
    • 649569-61-9
    • AS-66721
    • MDL: MFCD13179161
    • Inchi: InChI=1S/C10H14N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3,11H2,1H3
    • InChI Key: COFHVMXNLAGVTB-UHFFFAOYSA-N
    • SMILES: CC1CCC2=CC(=CC=C2N1)N

Computed Properties

  • Exact Mass: 162.11582
  • Monoisotopic Mass: 162.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų
  • XLogP3: 2

Experimental Properties

  • PSA: 38.05

1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM223701-5g
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
649569-61-9 95%
5g
$2104 2021-08-04
eNovation Chemicals LLC
D766531-250mg
6-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-
649569-61-9 95%
250mg
$465 2024-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M940040-250mg
2-methyl-1,2,3,4-tetrahydroquinolin-6-amine
649569-61-9 95%
250mg
¥1,948.50 2022-09-01
1PlusChem
1P00IBW1-250mg
6-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-
649569-61-9 95%
250mg
$396.00 2024-04-22
eNovation Chemicals LLC
D766531-500mg
6-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-
649569-61-9 95%
500mg
$635 2024-06-06
Aaron
AR00IC4D-500mg
6-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-
649569-61-9 95%
500mg
$610.00 2023-12-14
1PlusChem
1P00IBW1-500mg
6-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-
649569-61-9 95%
500mg
$564.00 2024-04-22
A2B Chem LLC
AI54417-10mg
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
649569-61-9 95
10mg
$135.00 2024-04-19
A2B Chem LLC
AI54417-500mg
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
649569-61-9 95%
500mg
$625.00 2024-04-19
A2B Chem LLC
AI54417-5mg
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
649569-61-9 95
5mg
$118.00 2024-04-19

1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine Related Literature

Additional information on 1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine

Introduction to 1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine (CAS No. 649569-61-9)

1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine, identified by its Chemical Abstracts Service (CAS) number 649569-61-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative belongs to the quinoline family, a class of molecules renowned for their broad spectrum of biological activities and therapeutic potential. The structural features of this compound, particularly its tetrahydro moiety and the presence of a methyl group at the 2-position, contribute to its unique chemical properties and biological interactions.

The structure of 1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine exhibits a fused bicyclic system consisting of a benzene ring and a piperidine ring. The substitution pattern at the 6-position with an amine group further enhances its pharmacological relevance. This configuration allows for diverse interactions with biological targets, making it a valuable scaffold for drug discovery and development. The compound’s stability under various physiological conditions and its solubility profile in both aqueous and organic solvents enhance its suitability for formulation in pharmaceutical applications.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric characteristics of 1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine. Studies utilizing high-throughput screening (HTS) and virtual screening techniques have identified this compound as a promising candidate for further investigation in several therapeutic areas. Its ability to modulate key biological pathways has been highlighted in preclinical studies, suggesting potential applications in treating neurological disorders, infectious diseases, and inflammatory conditions.

In the realm of medicinal chemistry, the synthesis of 1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine has been optimized through various synthetic routes to enhance yield and purity. Modern synthetic methodologies employ catalytic hydrogenation and nucleophilic substitution reactions to construct the desired tetrahydroquinoline core. These approaches not only improve efficiency but also minimize unwanted byproducts, ensuring a high-quality final product suitable for further biological evaluation.

The biological activity of 1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine has been extensively studied in vitro and in vivo. Research indicates that this compound exhibits inhibitory effects on certain enzymes and receptors implicated in disease mechanisms. For instance, preliminary data suggest that it may interfere with the activity of enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer cells. Additionally, its interaction with neurotransmitter receptors has been explored in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

One of the most intriguing aspects of 1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine is its potential role as a lead compound for developing novel therapeutics. Its structural versatility allows for modifications at multiple positions without compromising its core pharmacological activity. This flexibility has prompted researchers to explore derivatives with enhanced potency or selectivity. For example, incorporating additional functional groups such as fluorine or chlorine atoms can alter electronic properties and binding affinity to target proteins.

The toxicological profile of 1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine is another critical area of investigation. Acute toxicity studies have been conducted to assess its safety margins and potential side effects. Preliminary results indicate that the compound is well-tolerated at moderate doses but may exhibit mild hepatotoxicity at higher concentrations. Further studies are underway to identify mechanisms underlying these effects and to develop strategies for mitigating them.

In conclusion,1,2,3,4-Tetrahydro-2-methyl-6-quinolinamine (CAS No. 649569-61-9) represents a compelling candidate for therapeutic development due to its unique structural features and demonstrated biological activity. Ongoing research continues to unravel its full potential across multiple disease indications, highlighting its importance as a scaffold for innovative drug design. As our understanding of molecular interactions evolves, this compound is poised to play a significant role in advancing pharmaceutical treatments for complex diseases worldwide.

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